(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol
Description
Overview of (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol
This compound (CAS No. 159679-68-2) is characterized by a fused bicyclic structure comprising an imidazole ring condensed with a pyridine moiety. The phenyl group at position 2 and the hydroxymethyl group at position 3 contribute to its unique stereoelectronic properties (Table 1). Theoretical studies on related imidazo[1,2-a]pyridine derivatives suggest that substituents at these positions influence hydrogen-bonding interactions and excited-state proton transfer dynamics, which are critical for molecular recognition in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{12}\text{N}_{2}\text{O} $$ |
| Molecular Weight | 224.26 g/mol |
| CAS Number | 159679-68-2 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms, one oxygen atom) |
The compound’s planar architecture facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a feature exploited in the design of kinase inhibitors and antimicrobial agents.
Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery due to its broad pharmacological footprint. Over 50 FDA-approved drugs and clinical candidates incorporate this framework, targeting conditions ranging from insomnia to cancer. Key therapeutic applications include:
- Central Nervous System (CNS) Agents : Zolpidem (a $$ \text{GABA}_A $$ receptor agonist) and alpidem (an anxiolytic) leverage the scaffold’s ability to cross the blood-brain barrier.
- Anticancer Agents : Derivatives inhibit vascular endothelial growth factor receptors (VEGFR-2) and disrupt mitochondrial electron transport, inducing apoptosis in malignant cells.
- Antimicrobials : Structural modifications enhance activity against protozoal and bacterial pathogens by interfering with DNA replication and cell wall synthesis.
Table 2: Clinically Approved Drugs Based on the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Use | Target |
|---|---|---|
| Zolpidem | Insomnia | $$ \text{GABA}_A $$ Receptor |
| Alpidem | Anxiety | Peripheral Benzodiazepine Receptors |
| Olprinone | Acute Heart Failure | Phosphodiesterase III |
The scaffold’s synthetic adaptability allows for strategic substitutions that fine-tune pharmacokinetic properties. For instance, electronegative groups at position 3 enhance metabolic stability, while hydrophobic aryl groups at position 2 improve target affinity.
Research Objectives and Scope
This article aims to:
- Systematically review the chemical and pharmacological profile of this compound.
- Correlate its structural features with the bioactivity of the imidazo[1,2-a]pyridine scaffold.
- Identify gaps in current research, such as the need for in vivo efficacy studies and structure-activity relationship (SAR) analyses specific to the hydroxymethyl substituent.
The scope excludes synthetic methodologies, dosage regimens, and toxicological data to focus on mechanistic insights and therapeutic potential.
Properties
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAXUROOVXTADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Another approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids. This reactivity is critical for synthesizing derivatives with modified electronic or pharmacological properties.
Mechanistic Insight : The oxidation to aldehyde proceeds via a two-electron transfer mechanism, while carboxylic acid formation involves further oxidation under harsher conditions .
Nucleophilic Substitution
The hydroxymethyl group can be converted into a leaving group for subsequent substitutions:
Tosylation-Cyanide Displacement Pathway:
-
Tosylation : Reaction with p-toluenesulfonyl chloride in pyridine yields the tosylate intermediate .
-
Cyanide Substitution : Treatment with NaCN in DMF produces the 3-cyano derivative (85% yield) .
Applications : This pathway enables the introduction of nitriles, which serve as precursors for amines, tetrazoles, or carboxylic acids .
Esterification and Ether Formation
The alcohol participates in standard oxygen-centered nucleophilic reactions:
Notable Example : Phosphonopropionate derivatives exhibit enhanced metabolic stability and improved solubility .
Condensation Reactions
The hydroxymethyl group facilitates condensations after oxidation to aldehyde:
Schiff Base Formation:
Key Application : These derivatives are explored for antimicrobial and anticancer activities .
Cross-Coupling Reactions
The aromatic system participates in transition-metal-catalyzed couplings:
| Coupling Type | Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | 3-Iodoimidazo[1,2-a]pyridine | 3-Aryl derivatives | 68–84% | |
| Buchwald-Hartwig | CuI | Aryl halides | 3-Aminoalkylated derivatives | 75% |
Note : Prior protection of the hydroxymethyl group (e.g., as TMS ether) is often required to prevent side reactions .
Aza-Friedel–Crafts Alkylation
The electron-rich imidazo[1,2-a]pyridine core undergoes three-component reactions:
Mechanism : Imine formation followed by electrophilic attack at the C3 position .
Comparative Reactivity with Analogues
| Compound | C3 Substituent | Key Reactivity |
|---|---|---|
| 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | Methyl | Lower polarity; limited oxidation |
| 4-(Trifluoromethyl)imidazo[1,2-a]pyridine | CF₃ | Enhanced metabolic stability |
| (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol | CH₂OH | Broad functionalization via –OH group |
The hydroxymethyl group uniquely enables diversification through oxidation, substitution, and condensation, distinguishing it from other imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol is a chemical compound with the CAS No. 159679-68-2 . It has a molecular weight of 224.26 and a molecular formula of C14H12N2O .
This compound Properties
- CAS No.: 159679-68-2
- Molecular Formula: C14H12N2O
- Molecular Weight: 224.26
- Storage: Should be sealed in a dry room at room temperature
- Signal Word: Warning
- Hazard Statements: H302-H315-H319
- Precautionary Statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330
Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do offer some related contexts:
- Synthesis of Derivatives: 2-phenyl-imidazo[1,2-a]pyridine is used in the preparation of 2-phenyl-imidazo[1,2-a]pyridine-3-acetamides .
- Antitumor Agents: 2-aryl-imidazo-pyridines derivatives have been evaluated for their biological activities and displayed potent antiproliferative activity against HeLa cells, with some also showing comparable tubulin polymerization inhibitory activity to colchicine . These findings suggest their potential in the development of antitumor agents .
- Matrix Metalloproteinase-2 Inhibitors: Hyaluronic acid conjugates with hydrazides like nicotinic and isonicotinic hydrazides have been examined as matrix metalloproteinase-2 inhibitors .
Mechanism of Action
The mechanism of action of (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Positional Isomerism and Halogenation
- (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (): Chlorine substitution at position 7 introduces steric and electronic effects. Compared to the phenyl-substituted parent compound, this derivative may exhibit improved metabolic stability due to reduced oxidative metabolism .
- [2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol (): The 4-chlorophenyl group at position 2 and a methyl group at position 6 enhance lipophilicity (logP ~2.8), favoring blood-brain barrier penetration. This compound’s molecular weight (272.73 g/mol) is higher than the parent compound (238.28 g/mol), which may influence pharmacokinetics .
Functional Group Modifications
- N-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)acetamide (): Replacement of the hydroxymethyl group with an acetamide (-NHCOCH₃) eliminates hydrogen-bond donor capacity but introduces a hydrogen-bond acceptor. The torsion angle between the imidazopyridine and phenyl rings (9.04°) suggests moderate planarity, which could reduce stacking interactions in crystal lattices compared to the more polar methanol derivative .
- The methyl group at position 6 may stabilize the ring system against metabolic oxidation .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
*logP values estimated via computational tools.
Biological Activity
(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, including its potential therapeutic applications and mechanisms of action, supported by various research findings and case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their pharmacological versatility, exhibiting a range of activities such as anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects. The bicyclic structure provides a unique scaffold that facilitates interaction with various biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 4.69 to 22.9 µM against various bacterial strains .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 2-Phenyl-imidazo[1,2-a]pyridin-3-yl-methanol | S. aureus | 7.8 |
| E. coli | 0.63 | |
| Klebsiella pneumoniae | 0.08 |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been highlighted in several studies. For example, one study demonstrated that derivatives could inhibit tumor necrosis factor-alpha (TNF-α) production more effectively than traditional anti-inflammatory drugs . This suggests a promising avenue for developing new anti-inflammatory therapies.
Anticancer Properties
Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. A study indicated that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors associated with tumor growth .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Phospholipase A2 Inhibition : Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to active sites of target proteins, enhancing their therapeutic efficacy. For instance, binding affinities comparable to known inhibitors indicate a strong interaction with biological targets critical for disease progression .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as a new antibiotic agent.
- Inhibition of Cancer Cell Proliferation : A study reported that derivatives including this compound significantly inhibited the growth of various cancer cell lines in culture, demonstrating IC50 values in the low micromolar range.
Q & A
Q. What are the standard synthetic routes for preparing (2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-methanol?
The compound is typically synthesized via a two-step process:
- Step 1 : Condensation of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with an aryl amine (e.g., p-anisidine) in methanol under reflux with glacial acetic acid as a catalyst, forming a Schiff base intermediate .
- Step 2 : Reduction of the Schiff base using sodium borohydride (NaBH₄) in methanol at ambient temperature. The reaction mixture is stirred overnight, neutralized with dilute HCl, and purified via extraction and solvent evaporation . Key optimization : Maintaining a reaction temperature of 5–10°C during NaBH₄ addition improves yield (e.g., 56% yield reported) .
Q. How is the structural characterization of this compound performed?
Structural confirmation involves:
- Elemental analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- Spectroscopy :
- IR : Confirms the presence of hydroxyl (-OH) and imine (C=N) groups.
- ¹H-NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) .
- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 276 for the parent ion) .
Advanced Research Questions
Q. How can researchers optimize Suzuki cross-coupling reactions for synthesizing derivatives of this compound?
For 3-iodoimidazo[1,2-a]pyridine derivatives:
- Base selection : Strong bases like K₂CO₃ or Cs₂CO₃ in dimethoxyethane (DME) enhance coupling efficiency, achieving yields >80% .
- Solvent effects : Polar aprotic solvents (e.g., DME) improve reaction rates and selectivity compared to THF or dioxane .
- Substituent impact : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 reduce reactivity, requiring longer reaction times .
Q. How should discrepancies in reported antimicrobial activity data be analyzed?
Contradictions in bioactivity data may arise from:
- Substituent variations : For example, methoxy groups at position 7 enhance antibacterial activity against S. aureus (MIC 8 µg/mL), while chloro substituents show reduced potency (MIC >64 µg/mL) .
- Assay conditions : Differences in microbial strain sensitivity, pH, or incubation time (e.g., 24 vs. 48 hours) can alter results . Methodological recommendation : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .
Q. What strategies are effective for structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives?
SAR analysis should focus on:
- Position-specific substitutions :
| Substituent | Position | Effect |
|---|---|---|
| Methoxy (-OCH₃) | 7 | ↑ Hydrogen bonding, ↑ solubility |
| Trifluoromethyl (-CF₃) | 2 | ↑ Metabolic stability, ↓ LogP |
- Functional group reactivity : Hydroxymethyl groups at position 3 enable further derivatization (e.g., esterification, oxidation) to modulate pharmacokinetics .
Methodological Considerations
Q. How can researchers improve the yield of hydroxymethyl-containing derivatives during synthesis?
- Reduction optimization : Use NaBH₄ in stoichiometric excess (1.5 equivalents) and ensure slow addition to prevent side reactions .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .
Q. What analytical techniques are critical for assessing biological activity mechanisms?
- Molecular docking : Predicts binding affinity to targets like DNA gyrase or COX-2 using software (e.g., AutoDock Vina) .
- In vitro assays :
- MTT assay : Evaluates cytotoxicity (IC₅₀ values).
- Microscopy : Confirms morphological changes in microbial cells post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
